2-Benzyloxy-4,5-difluorophenylboronic acid pinacol ester
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Overview
Description
2-Benzyloxy-4,5-difluorophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C19H23BF2O4 and a molecular weight of 364.19 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-4,5-difluorophenylboronic acid pinacol ester typically involves the reaction of 2-benzyloxy-4,5-difluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and automated processes to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-4,5-difluorophenylboronic acid pinacol ester primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically under acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) and solvents (e.g., water, methanol).
Major Products
Scientific Research Applications
2-Benzyloxy-4,5-difluorophenylboronic acid pinacol ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyloxy-4,5-difluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(4,5-difluoro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-15(21)16(22)11-17(14)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWNKLQFKHLOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC3=CC=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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